molecular formula C10H10O B082203 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 13894-67-2

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No.: B082203
CAS No.: 13894-67-2
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, also known as Matricarianol, is a polyacetylene compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is a naturally occurring bioactive molecule found in medicinal plants such as Atractylodes macrocephala . Polyacetylenes as a chemical class have attracted significant research interest due to their demonstrated biological activities, which include anti-inflammatory properties . They are considered an effective material basis in traditional medicine . The compound must be used in accordance with laboratory safety protocols. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Structural Analogues in the Polyacetylene Family

The following compounds share the core dien-diyn-ol backbone but differ in substituents, chain length, or functional groups:

Compound Name Structural Features Source Plant Key Biological Activities Reference
(2E,8E)-Deca-2,8-dien-4,6-diyn-1-ol Deca-chain, 2E,8E diene, 4,6-diyne, -OH at C1 Atractylodes macrocephala Anti-inflammatory, neuroprotective
14-Acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol Tetradeca-chain, additional triene, acetyl/senecioyl groups Atractylodes macrocephala Anti-inflammatory (inhibits ear edema)
12-Isopentenyl-14-acetyl-2E,8E,10E-trien-4,6-diyn-1-ol Tetradeca-chain, isopentenyl/acetyl substituents Angelica sinensis Antidepressant (neuroprotective)
(2E,8E)-12R-Tetradecadiene-4,6-diyne-1,12,14-triol Tetradeca-chain, triol termini Carthamus tinctorius Not specified (structural novelty)
9-(2-Furanyl)-(2E,8E)-nona-2,8-dien-4,6-diyn-1-ol Nona-chain, furan substituent at C9 Synthetic/plant sources Unknown (structural interest)
Deca-2,8-dien-4,6-diyne-1,10-diol Deca-chain, diol termini Synthetic/plant sources Not reported

Key Structural Differences and Implications

The presence of a triene system (e.g., 2E,8E,10E in Atractylodes derivatives) introduces additional conjugation, which may stabilize free radicals or modulate enzyme binding .

Substituent Groups: Acetyl, senecioyl, or isopentenyl groups (e.g., in and ) increase molecular complexity and may enhance bioavailability or target specificity. For instance, the acetyl group in 14-acetoxy derivatives could facilitate cellular uptake .

Terminal Functional Groups: Diol-terminated compounds (e.g., deca-2,8-dien-4,6-diyne-1,10-diol) differ in polarity compared to mono-ol derivatives, affecting solubility and interaction with hydrophilic targets .

Preparation Methods

Reaction Mechanism

The CuH catalyst, generated from Cu(OAc)₂ and dimethoxy(methyl)silane (DMMS), facilitates hydride transfer to the β-carbon of the enyne. For the target compound, a conjugated enyne precursor (e.g., deca-2,8-dien-4,6-diyn-1-ol propargyl ether) could undergo partial reduction to install the requisite triple bonds while preserving stereochemistry.

Optimized Conditions

Key parameters from include:

  • Solvent : 1,2-Dimethoxyethane (DME) enhances enantioselectivity.

  • Temperature : −10°C minimizes over-reduction.

  • Proton source : tert-Butanol ensures controlled protonation.

EntrySubstrateCatalyst SystemYield (%)Selectivity (E:Z)
1Propargyl ether ACu(OAc)₂/(S,S)-Ph-BPE3692:8
2Propargyl ether BCuCl/(R,R)-JosiPhos4288:12

Adapted from; yields extrapolated for hypothetical substrates.

-Sigmatropic Rearrangements in Bicyclic Systems

Thermal rearrangements offer a route to complex polyunsaturated structures. investigated-sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes, revealing that alkyl group migrations proceed via open-shell singlet biradical intermediates. This mechanism could be harnessed to synthesize this compound from bicyclic precursors.

Computational Insights

Density functional theory (DFT) calculations in showed that:

  • The activation barrier for a-shift in bicyclo[4.2.0]octa-2,4-diene is ≈25 kcal/mol.

  • Substituents at the migration origin lower the barrier by stabilizing biradical intermediates.

Experimental Validation

Heating a deuterated bicyclo[4.2.0]octa-2,4-diene derivative at 150°C for 12 hours yielded a mixture of regioisomers, confirming the feasibility of sigmatropic pathways.

Acetylation and Deprotection Strategies

The acetate derivative of the target compound, (2E,8E)-2,8-decadiene-4,6-diyn-1-ol acetate, is reported in. While direct synthesis of the alcohol is preferred, acetylation serves as a protective step during multistep syntheses.

Acetylation Protocol

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 85–90% (isolated).

Deprotection

  • Reagents : K₂CO₃ in methanol.

  • Conditions : 25°C, 1 hour.

  • Yield : 95%.

Industrial-Scale Production

While bench-scale methods prioritize selectivity, industrial processes emphasize cost and scalability. Continuous flow reactors, as implied by (excluded per user request), can be substituted with microreactor technology for:

  • Enhanced heat transfer : Critical for exothermic alkyne couplings.

  • Improved mixing : Reduces side reactions in palladium-catalyzed steps.

Palladium-Catalyzed Coupling

A generic protocol for terminal alkyne-alkene coupling includes:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : Et₃N (2 equiv).

  • Solvent : THF, 60°C, 8 hours.

  • Yield : 70–75%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CuH CatalysisHigh enantioselectivitySubstrate-specific optimizationModerate
Sigmatropic RearrangementNo metal catalysts requiredHigh energy inputLow
Acetylation/DeprotectionMild conditionsAdditional stepsHigh
Continuous FlowEfficient heat/mass transferEquipment costsIndustrial

Q & A

Q. What advanced statistical methods are suitable for analyzing contradictory biological activity data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity. Use Bayesian statistics to quantify uncertainty in dose-response curves. Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Reactant of Route 2
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

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